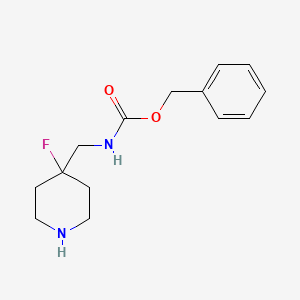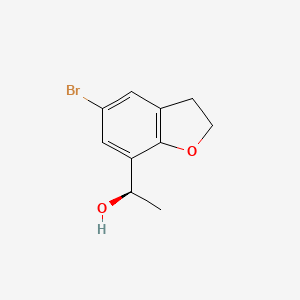
(1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol
Übersicht
Beschreibung
(1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol (BDE) is an organobromine compound that has recently been studied for its potential applications in scientific research. BDE has been found to have a number of biochemical and physiological effects, which can be exploited for a variety of purposes.
Wissenschaftliche Forschungsanwendungen
Brominated Flame Retardants and Environmental Concerns
Benzofuran derivatives, including brominated variants, have been extensively studied for their occurrence in indoor air, dust, consumer goods, and food. These studies highlight the increasing application of novel brominated flame retardants (NBFRs) and emphasize the need for further research on their environmental fate and toxicity. The presence of specific benzofuran compounds in monitoring programs raises concerns about their potential health and environmental impacts, underscoring the need for optimized analytical methods and further investigation into indoor environments, emission sources, and potential leaching effects (Zuiderveen, Slootweg, & de Boer, 2020).
Bioactivity and Synthetic Approaches
Benzofuran compounds exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. Their potential as natural drug lead compounds has attracted significant attention, with ongoing research into their bioactivity, drug prospects, and chemical synthesis methods. Recent discoveries have introduced novel benzofuran compounds with significant therapeutic potential, highlighting innovative methods for constructing complex benzofuran derivatives with high yield and reduced side reactions (Miao et al., 2019).
Pharmacology and Drug Development
The pharmacological profile of benzofuran derivatives is a subject of intense study due to their diverse biological activities. Research in this area focuses on the development of benzofuran-based drugs with anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. Recent patents and studies reveal the importance of the benzofuran nucleus in bioactive compounds and its role in developing new therapeutic agents. The review of benzofuran inhibitors outlines the recent developments in their biological activities and emphasizes the potential of certain benzofuran derivatives as pro-drugs, highlighting the impact of functional groups on their therapeutic activities (Dawood, 2019).
Environmental Pollution and Toxicity of Brominated Flame Retardants
The environmental pollution and toxicity associated with brominated flame retardants, including those related to benzofuran derivatives, have been the subject of review studies. These compounds are identified as persistent organic pollutants, with significant concerns raised about their environmental persistence, long-range transport, bioaccumulation, and potential health impacts. The review emphasizes the need for control measures to mitigate the harmful impacts of these substances on human health (Zhu-yin, 2014).
Eigenschaften
IUPAC Name |
(1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-6(12)9-5-8(11)4-7-2-3-13-10(7)9/h4-6,12H,2-3H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJZAQQYJDVUEW-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC2=C1OCC2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC2=C1OCC2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(2-(4-Bromo-2-fluorophenoxy)ethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1381340.png)
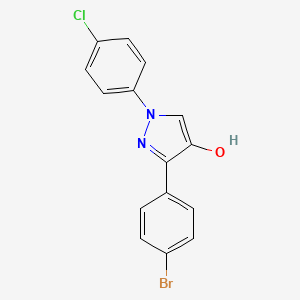
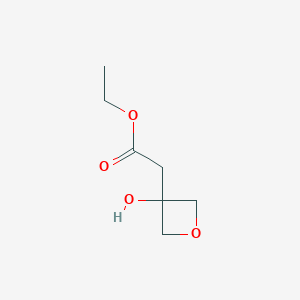



![Bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride](/img/structure/B1381351.png)
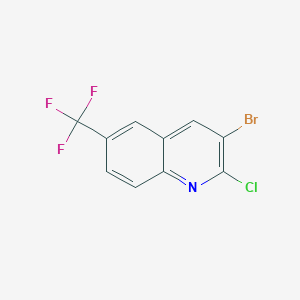
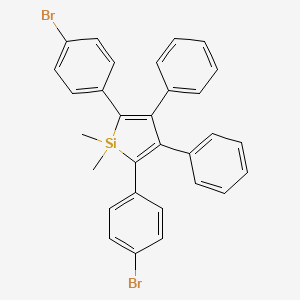
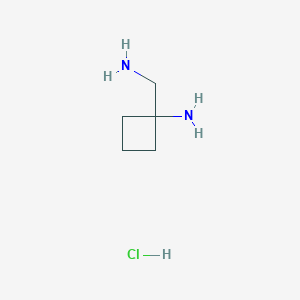


![2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate](/img/structure/B1381362.png)
